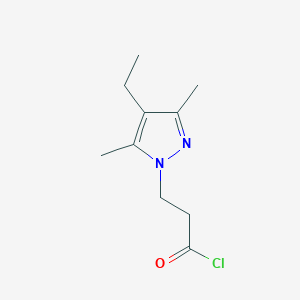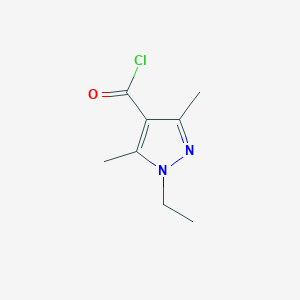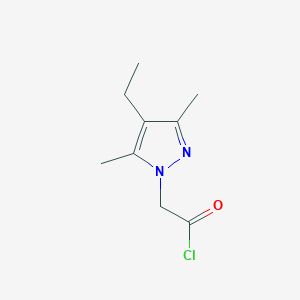
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs .
Mécanisme D'action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities Thiq derivatives have been reported to exert effects against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives, in general, are known to interact with biological structures and possess intrinsic antioxidant properties .
Biochemical Pathways
It is known that thiq derivatives can affect various biochemical pathways due to their broad biological activities .
Pharmacokinetics
The compound’s molecular weight is 22769 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiq derivatives, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The synthesis of thiq derivatives has been reported to involve multicomponent reactions, which can be influenced by various environmental factors .
Analyse Biochimique
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse)
Cellular Effects
The effects of this compound on cells are multifaceted. It has been suggested that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. For instance, it has been suggested that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that high doses of related compounds can produce some damage to dopaminergic neurons . The specific dosage effects of this compound are still being explored.
Metabolic Pathways
This compound is likely involved in several metabolic pathways. It has been suggested that related compounds can interact with various enzymes or cofactors . The specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, are still being explored.
Méthodes De Préparation
The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:
Condensation Reaction: An initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has several scientific research applications:
Comparaison Avec Des Composés Similaires
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine receptors.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities, often used as a reference in studies.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUSORWZQEPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)

![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)


![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)




